1-(2-Methylphenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(2-Methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with diketones. For instance, the reaction of 2-methylphenylhydrazine with diethyl malonate under acidic conditions yields the desired compound . Another method involves the use of microwave irradiation, which has been shown to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as magnesium acetylacetonate in water medium has been reported to be effective for the synthesis of pyrazolidine-3,5-dione derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties.
Sulfinpyrazone: Used as a uricosuric agent.
Oxyphenbutazone: Another anti-inflammatory drug.
Uniqueness: 1-(2-Methylphenyl)pyrazolidine-3,5-dione stands out due to its unique substitution pattern on the aromatic ring, which imparts distinct biological activities compared to other pyrazolidine-3,5-dione derivatives .
Properties
CAS No. |
820238-67-3 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
YKCKTXFMLXMMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)N2 |
Origin of Product |
United States |
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